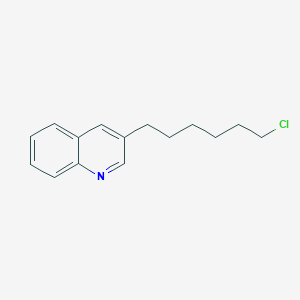

3-(6-Chlorohexyl)quinoline

描述

Structure

3D Structure

属性

CAS 编号 |

88940-97-0 |

|---|---|

分子式 |

C15H18ClN |

分子量 |

247.76 g/mol |

IUPAC 名称 |

3-(6-chlorohexyl)quinoline |

InChI |

InChI=1S/C15H18ClN/c16-10-6-2-1-3-7-13-11-14-8-4-5-9-15(14)17-12-13/h4-5,8-9,11-12H,1-3,6-7,10H2 |

InChI 键 |

IWFJAYAVLPPFRS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCCCCCCl |

产品来源 |

United States |

Synthetic Methodologies for 3 6 Chlorohexyl Quinoline and Analogous Structures

General Approaches to Quinoline (B57606) Core Synthesis with Relevance to 3-Substitution

The construction of the quinoline ring system can be achieved through numerous synthetic routes. While classic named reactions like the Skraup, Doebner-Von Miller, and Combes syntheses provide foundational methods, modern organic synthesis has emphasized the development of more efficient and selective strategies. nih.govacs.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a particularly straightforward approach for producing poly-substituted quinolines. wikipedia.orgjk-sci.com Modifications and alternative catalytic systems for this and other reactions have been developed to improve yields, expand substrate scope, and achieve milder reaction conditions.

The Friedländer synthesis is a versatile method for creating quinoline derivatives by reacting 2-aminobenzaldehydes with ketones. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org While effective, the classical approach can be limited by harsh conditions. nih.gov Consequently, numerous modifications have been developed, employing a range of catalysts such as p-toluenesulfonic acid, iodine, Lewis acids, and various heterogeneous catalysts to improve efficiency and broaden the applicability of the reaction. wikipedia.orgorganic-chemistry.org These modified strategies often allow for the synthesis of polysubstituted quinolines, including those with substituents at the 3-position, under milder conditions.

A notable modification of the Friedländer synthesis utilizes chlorotrimethylsilane (B32843) (TMSCl) as both a promoter and a water-acceptor agent, facilitating the convenient preparation of polysubstituted quinolines. enamine.netresearchgate.net This approach has been specifically applied to the synthesis of 2-(α-chloroalkyl)quinoline derivatives. The condensation of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ethyl 4-chloro-3-oxobutanoate in the presence of excess TMSCl yields ethyl 2-(chloromethyl)quinoline-3-carboxylates in high yields. enamine.net Similarly, reacting these amino ketones with 1,3-dichloroacetone (B141476) or 2-chlorocyclohexanone (B41772) under the same conditions produces 3-chloro-2-(chloromethyl)quinolines and 4-chloro-1,2,3,4-tetrahydroacridines, respectively. enamine.net

| 2-Aminoaryl Ketone | Carbonyl Compound | Product |

| 2-Aminoacetophenone | Ethyl 4-chloro-3-oxobutanoate | Ethyl 2-(chloromethyl)-3-quinolinecarboxylate |

| 2-Aminobenzophenone | Ethyl 4-chloro-3-oxobutanoate | Ethyl 2-(chloromethyl)-3-phenylquinoline-3-carboxylate |

| 2-Aminoacetophenone | 1,3-Dichloroacetone | 3-Chloro-2-(chloromethyl)quinoline |

| 2-Aminoacetophenone | 2-Chlorocyclohexanone | 4-Chloro-1,2,3,4-tetrahydroacridine |

Electrophilic cyclization of N-(2-alkynyl)anilines represents a mild and efficient method for synthesizing quinolines specifically substituted at the 3-position with a halogen, selenium, or sulfur-containing group. nih.gov This 6-endo-dig cyclization is prompted by various electrophiles, affording the desired 3-substituted quinolines in moderate to good yields. nih.gov This strategy is valuable as halogenated quinolines serve as important precursors for further structural modifications. nih.govacs.org

The reaction proceeds under mild conditions, typically at room temperature, and demonstrates tolerance to a variety of functional groups. nih.gov Electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr) have been successfully employed. nih.govacs.org For instance, the reaction of N-(2-alkynyl)anilines with ICl in the presence of sodium bicarbonate in acetonitrile (B52724) furnishes 3-iodoquinolines in good to excellent yields. acs.org The choice of electrophile and base is crucial for the reaction's success. nih.gov

Table 2: Electrophilic Cyclization of N-(2-Alkynyl)anilines

| Substrate (N-alkynyl aniline) | Electrophile | Base | Product | Yield |

|---|---|---|---|---|

| N-(3-Phenyl-2-propynyl)aniline | I₂ | NaHCO₃ | 3-Iodo-4-phenylquinoline | 51% acs.org |

| N-(3-Phenyl-2-propynyl)aniline | ICl | NaHCO₃ | 3-Iodo-4-phenylquinoline | 89% acs.org |

| N-(3-Phenyl-2-propynyl)aniline | PhSeBr | NaHCO₃ | 4-Phenyl-3-(phenylseleno)quinoline | 74% nih.gov |

| N-(2-Heptynyl)aniline | I₂ | NaHCO₃ | 4-Butyl-3-iodoquinoline | 43% acs.org |

Palladium catalysis offers a powerful tool for the synthesis of substituted quinolines through various annulation and coupling strategies. These methods are prized for their mild reaction conditions, broad substrate scope, and functional group tolerance. organic-chemistry.orgnih.govacs.org

One such approach involves the annulation of o-iodoanilines with propargyl alcohols, providing a direct route to 2,4-disubstituted quinolines in good to excellent yields. organic-chemistry.orgacs.org The reaction pathway is proposed to involve oxidative addition, alkyne insertion, β-hydride elimination, enol-keto isomerization, and dehydrative cyclization. organic-chemistry.org Another strategy is the carbonylative annulation of 2-iodoaniline (B362364) derivatives with terminal alkynes in the presence of carbon monoxide, which can yield both 3- and 4-substituted quinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids through C-H activation provides direct access to 4-substituted-quinolin-2(1H)-ones. nih.gov Coupling-cyclization reactions between 2-iodoaniline and α,β-unsaturated carbonyl compounds also afford 3-substituted quinolin-2(1H)-ones. nih.gov

Besides palladium, other transition metals such as rhodium, copper, and nickel are effective catalysts for the synthesis of 3-substituted quinolines.

Rhodium: Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a regioselective route to diversely substituted quinolines. acs.orgnih.gov This method proceeds under mild conditions with high functional group tolerance, leading to 2-aminophenyl enone intermediates that subsequently cyclize to form the quinoline core. acs.org

Copper: Copper-catalyzed reactions provide efficient pathways to multisubstituted quinolines. An efficient cascade reaction involving the intermolecular Ullmann-type C-N coupling of ortho-acylanilines and alkenyl iodides, followed by an enamine condensation, yields 3- or 3,4-substituted quinolines in very good yields. acs.orgorganic-chemistry.orgnih.gov Glycine (B1666218) has been identified as a particularly effective ligand for this transformation. organic-chemistry.org Another copper-promoted method involves the reaction of benzylic azides with internal alkynes, which proceeds through a proposed rearrangement and intermolecular [4+2] cycloaddition to form substituted quinolines with excellent regioselectivity. researchgate.net

Nickel: Nickel catalysis enables the three-component carboamination and cyclization of terminal alkynes with organoboronic acids and anthranils. acs.org This modular approach provides facile access to 2,3-disubstituted quinolines under mild conditions with high selectivity. The anthranil (B1196931) serves a dual role as an electrophilic aminating reagent and a redox buffer. acs.org Nickel complexes have also been used for the dehydrogenative coupling of 2-aminobenzyl alcohol with other alcohols to assemble quinoline rings. researchgate.net

In recent years, there has been a significant push towards developing metal-free and organocatalytic synthetic routes to avoid the toxicity and cost associated with transition metals. nih.govmdpi.comrsc.org These methods offer environmentally benign alternatives for quinoline synthesis.

Several established methods can be performed under metal-free conditions. For example, the Friedländer reaction can be catalyzed by Lewis acids or simply by heating. mdpi.com Variations of the Doebner reaction, which uses anilines and aldehydes, have been developed using ionic liquids or iodine as catalysts, leading to 2,3-disubstituted and 3-substituted quinolines. mdpi.com

Radical-promoted cyclizations offer another metal-free pathway. An N-bromosuccinimide (NBS)-mediated radical reaction of arylamine precursors can synthesize quinolines substituted at the 3-position under visible light. mdpi.com Iodine has also been used to catalyze the synthesis of diarylquinolines from enamides and imines. mdpi.com Additionally, a one-pot, L-proline-catalyzed aza-Wittig cascade reaction has been reported for the synthesis of 2- and 3-substituted quinolines in very good yields. mdpi.com Another approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without any added catalyst or additive to rapidly produce multiply substituted quinolines. organic-chemistry.orgacs.org Organocatalytic cascade reactions, for instance, between α-carbonyl anilines and propargyl aldehydes, can lead to polysubstituted quinolines. thieme-connect.com

Modified Friedländer Condensation Strategies for 3-Substituted Quinolines

Targeted Introduction and Functionalization of the 6-Chlorohexyl Side Chain

The introduction of the 6-chlorohexyl side chain onto the quinoline nucleus is a critical step that can be achieved through several strategic approaches. These methods focus on either incorporating a long-chain halogenated alkyl group into a precursor that is then cyclized or by attaching the chain to the quinoline ring after its formation.

Post-Cyclization Functionalization for Halogenated Alkyl Chains (e.g., Alkylation)

Post-cyclization functionalization involves the modification of a pre-existing quinoline derivative. One of the most direct methods for introducing an alkyl chain at the C3 position of a quinoline is through direct C-H alkylation. nih.gov Recent advancements have demonstrated that the C3-H position of quinolines can be alkylated with enones under redox-neutral and transition-metal-free conditions. nih.govresearchgate.net This approach typically involves a three-step sequence of 1,4-dearomative addition, functionalization at C3, and subsequent elimination to yield the 3-alkylated quinoline. nih.govresearchgate.net

Transition-metal-catalyzed C-H functionalization is another viable strategy. acs.org While C2 and C8 functionalization of quinolines are more commonly reported, specific directing groups or catalyst systems could be employed to achieve C3 selectivity. For example, a removable directing group could be installed at the N1 or C4 position to guide a metal catalyst, such as rhodium or palladium, to activate the C3-H bond for coupling with a 6-chlorohexyl-containing reagent.

Convergent and Divergent Synthetic Pathways to 3-(6-Chlorohexyl)quinoline

The synthesis of this compound can be designed using either convergent or divergent strategies. A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. In contrast, a divergent approach starts with a common intermediate that is subsequently modified to produce a variety of analogs, including the target molecule.

Direct C-C Bond Formation at the C3 Position

The Friedländer synthesis is a classic and versatile method for the construction of quinolines that can be adapted for the direct installation of a C3 substituent. nih.govwikipedia.orgorganicreactions.orgresearchgate.netjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. organicreactions.orgresearchgate.net To synthesize this compound via this route, one could react a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone where one of the α-carbons is part of the 6-chlorohexyl chain. For example, the condensation of 2-aminobenzaldehyde (B1207257) with 8-chloro-2-octanone would directly yield the target molecule. The regioselectivity of the cyclization would be a key consideration in this approach.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Aminobenzaldehyde | 8-Chloro-2-octanone | Acid or Base | This compound | organicreactions.orgresearchgate.net |

| 2-Aminoacetophenone | 7-Chloroheptanal | Acid or Base | 2-Methyl-3-(6-chlorohexyl)quinoline | organicreactions.orgresearchgate.net |

This table presents hypothetical examples based on the general principles of the Friedländer synthesis.

Another direct method for C-C bond formation at the C3 position is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This approach allows for the rapid assembly of polysubstituted quinolines. By carefully selecting the alkyne component to contain the 6-chlorohexyl moiety, this method could provide a convergent route to the desired product.

Skeletal Editing Strategies for 3-Substituted Quinolines

Skeletal editing is an emerging and powerful strategy for the precise modification of core heterocyclic structures. These methods involve the insertion, deletion, or rearrangement of atoms within the ring system to generate new substitution patterns that might be difficult to access through traditional methods.

One such strategy involves the ring expansion of indoles. Certain indole (B1671886) derivatives can undergo rearrangement and expansion in the presence of specific reagents, such as carbenes or nitrenes, to form 3-substituted quinolines. While specific examples leading to a 6-chlorohexyl side chain are not prevalent, this methodology offers a conceptually novel approach.

Another skeletal editing approach is the dearomatization-rearomatization sequence. This involves the temporary dearomatization of the quinoline ring to allow for a specific functionalization, followed by rearomatization to restore the quinoline core. This strategy can be used to introduce substituents at positions that are not easily accessible through direct C-H functionalization.

Sustainable and Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinolines has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. nih.gov In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic protocols. These green chemistry approaches focus on minimizing waste, reducing energy consumption, and utilizing less toxic and renewable resources. nih.gov

Key green strategies applicable to quinoline synthesis include:

Use of Green Catalysts: The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized graphitic carbon nitride (g-C3N4), offers advantages in terms of catalyst recyclability and reduced metal leaching into the product. nih.gov Brønsted acid functionalized g-C3N4 has been shown to be a promising metal-free heterogeneous catalyst for the Friedländer synthesis. nih.gov

Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener solvents like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of the synthesis. Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent an even more sustainable option.

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. These techniques can often lead to significantly reduced reaction times and improved yields.

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are considered to have high atom economy. One-pot and multicomponent reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. organic-chemistry.org

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefit |

| Use of Recyclable Catalysts | Brønsted acid functionalized g-C3N4 in Friedländer synthesis | Reduced waste, cost-effective |

| Alternative Solvents | Water or ethanol as solvent | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, lower energy consumption |

| Atom Economy | Three-component cascade reactions | Fewer synthetic steps, less waste |

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop more sustainable and efficient manufacturing processes for this and related compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.neteurekaselect.com This approach has been successfully applied to the synthesis of a wide array of quinoline derivatives. mdpi.com The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, representing a more eco-friendly and efficient chemical process. researchgate.net

One-pot, multi-component reactions are particularly well-suited for microwave assistance. For instance, a catalyst-free, three-component procedure for synthesizing novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed. unf.eduacs.org These reactions proceed efficiently in dimethylformamide (DMF) under microwave irradiation, involving formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. unf.eduacs.org Similarly, 3-substituted quinoline derivatives have been synthesized by reacting 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde with various anilines under microwave conditions. jmpas.com

Researchers have also utilized microwave heating for domino reactions to construct complex quinoline systems. A solid acid-catalyzed, three-component domino reaction between anilines, aldehydes, and terminal aryl alkynes has been performed under solvent-free, microwave-assisted conditions using montmorillonite (B579905) K-10 as the catalyst. mdpi.com Another efficient approach involves the use of Ytterbium(III) triflate (Yb(OTf)₃) in an ionic liquid under microwave irradiation to promote the one-pot multicomponent synthesis of substituted quinolines. eurekaselect.com These protocols highlight the versatility of microwave technology in generating diverse quinoline libraries.

| Reactants | Catalyst/Promoter | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Formyl-quinolines, heterocyclic amines, cyclic 1,3-diketones | Catalyst-free | DMF, 125–135 °C, 8–20 min | Quinoline-based dihydropyridopyrimidines | Good to Excellent | unf.eduacs.org |

| Anilines, aldehydes, terminal aryl alkynes | Montmorillonite K-10 | Solvent-free, MW | Substituted quinolines | Not specified | mdpi.com |

| 2-aminoaryl ketones, carbonyl compounds | Ammonium chloride (NH₄Cl) | Solvent-free, MW | Polysubstituted quinolines | High | researchgate.net |

| 3-chloro-4-fluoroaniline, DMF, POCl₃ | None | MW | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Not specified | jmpas.com |

| Propargylated-flavone/coumarin, aldehydes, anilines | Ytterbium chloride (YbCl₃) | Solvent-free, MW | Quinoline derivatives | Not specified | nih.gov |

Solvent-Free Reaction Conditions and Recyclable Catalysts

The development of solvent-free reaction conditions and the use of recyclable catalysts are central tenets of green chemistry, aiming to reduce waste and environmental pollution. researchgate.net The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to these principles through the use of various solid and reusable catalysts. researchgate.netmdpi.com

Heterogeneous catalysts, such as heteropoly acids (HPAs) supported on silica, KSF, or activated carbon, have proven effective for the Friedländer reaction under solventless conditions, affording high yields in short reaction times. scielo.org.za These catalysts demonstrate good reusability, maintaining considerable activity even after several reaction cycles. scielo.org.za Similarly, ionic liquids like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) have been employed as efficient and recyclable catalysts for the synthesis of quinoline derivatives under solvent-free conditions. researchgate.net

Nanocatalysts also offer significant advantages due to their high surface area and catalytic activity. A silver nanoparticle-based catalyst immobilized on a magnetic Fe₃O₄@SiO₂ core has been used for the synthesis of quinoline derivatives in a water and ethanol solvent system, with the catalyst being successfully recycled six times with only a slight decrease in activity. nanomaterchem.com Other nanocatalysts, including ZnO and ZnFe₂O₄, have been utilized for Friedländer synthesis under solvent-free conditions at elevated temperatures (90-100 °C), providing good to high yields of various quinoline derivatives. nih.gov More recently, a metal-free, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) has been shown to be a highly efficient and reusable heterogeneous catalyst for quinoline synthesis under solvent-free conditions at 100 °C. nih.gov

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 1,3-disulfonic acid imidazolium hydrogen sulfate | Friedländer | Solvent-free | Efficient, reusable ionic liquid catalyst | researchgate.net |

| o-benzenedisulfonimide | Friedländer | Solvent-free | Non-corrosive, non-volatile, recyclable acid catalyst | mdpi.com |

| Tungstophosphoric acid on silica | Friedländer | Solvent-free | High yields, short reaction times, reusable | scielo.org.za |

| Fe₃O₄@SiO₂-Ag Nanocatalyst | Three-component coupling | Water/Ethanol, 60 °C | Heterogeneous, recyclable up to 6 times | nanomaterchem.com |

| ZnO Nanoparticles | Friedländer | Solvent-free, 100 °C | Good to high yields (68–98%) | nih.gov |

| FeCl₃·6H₂O | Friedländer Condensation | Water | Environmentally benign, reusable catalyst | tandfonline.com |

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer | Solvent-free, 100 °C | Metal-free, heterogeneous, highly efficient, reusable | nih.gov |

Photocatalytic and Aerobic Oxidation Approaches

Photocatalytic and aerobic oxidation methods represent a frontier in sustainable synthesis, utilizing visible light as an energy source and molecular oxygen, typically from air, as the terminal oxidant. nih.gov These approaches offer mild reaction conditions and avoid the need for stoichiometric, often toxic, chemical oxidants. rsc.org

One such strategy involves the visible-light-induced photocatalytic aerobic oxidation combined with a Povarov cyclization reaction to construct quinoline-fused lactones in a single step. acs.org This method provides access to complex heterocyclic structures under mild conditions. Metal-free photoredox catalysis has also been successfully employed for quinoline synthesis. For example, 10-methyl-9,10-dihydroacridine can act as a catalyst in a cascade annulation reaction under visible light. mdpi.com

The selective oxidation of quinolinium salts to quinolones is another significant application of these methods. researchgate.net A ruthenium complex can function as a "chemical switch" in the visible-light-driven aerobic oxidation of N-benzylquinolinium salts. nih.gov In the presence of the ruthenium catalyst, oxidation occurs selectively at the C4-position to yield 4-quinolones. nih.govrsc.org In contrast, without the metal catalyst, the reaction may proceed at a different site. rsc.orgresearchgate.net This photocatalytic system engages various substituted quinolines, including those with chloro and bromo groups, demonstrating its functional group tolerance. nih.gov These light-driven aerobic oxidations are attractive for their mild conditions, low catalyst loadings, and use of air as a green oxidant. nih.gov

| Method | Catalyst/System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Aerobic Oxidation/Povarov Cyclization | Visible-light photocatalysis | One-step synthesis under mild conditions | Quinoline-fused lactones | acs.org |

| Cascade Annulation | 10-methyl-9,10-dihydroacridine (AcrH₂) | Metal-free photoredox catalysis | Substituted quinolines | mdpi.com |

| Selective Aerobic Oxidation | Ru(bpy)₃Cl₂ / Visible light | C4-regiocontrol, uses air as oxidant | 4-Quinolones | nih.govrsc.org |

| Aerobic Oxidative Dehydrogenation | Metal-free photocatalysis | Coupling/cyclization of glycine derivatives | Substituted quinolines | mdpi.com |

| Sulfonylation of N-propargylanilines | Visible-light promoted, metal-free | Uses sodium sulfinates as sulfur source | 3-Sulfonylquinolines | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of 3-(6-Chlorohexyl)quinoline in solution. A combination of one-dimensional and two-dimensional experiments was employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound displays characteristic signals for both the quinoline (B57606) core and the chlorohexyl side chain. The aromatic region reveals a set of multiplets corresponding to the seven protons of the quinoline ring system. The chemical shifts and coupling patterns are consistent with a 3-substituted quinoline. The aliphatic region shows distinct signals for the six methylene (B1212753) groups of the hexyl chain. The downfield shift of the terminal methylene group confirms its attachment to the chlorine atom, while the methylene group adjacent to the quinoline ring also exhibits a characteristic shift.

The ¹³C NMR spectrum provides complementary information, showing the expected number of carbon signals for the molecule. The signals for the quinoline carbons appear in the aromatic region, with chemical shifts indicative of the heterocyclic system. The six aliphatic carbons of the chlorohexyl chain are well-resolved in the upfield region. The chemical shifts of the carbon atoms directly bonded to the nitrogen and chlorine atoms are in agreement with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: As specific experimental data is unavailable in the searched literature, this table is a representative example of how such data would be presented. Chemical shifts (δ) are hypothetical and reported in parts per million (ppm) relative to a standard reference.)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Quinoline) | 8.85 | d | 2.2 |

| H-4 (Quinoline) | 8.05 | s | - |

| H-5 (Quinoline) | 8.01 | d | 8.5 |

| H-8 (Quinoline) | 7.85 | d | 8.1 |

| H-7 (Quinoline) | 7.68 | ddd | 8.5, 6.9, 1.5 |

| H-6 (Quinoline) | 7.52 | ddd | 8.1, 6.9, 1.2 |

| H-1' (Chain) | 2.85 | t | 7.6 |

| H-6' (Chain) | 3.54 | t | 6.7 |

| H-2', H-3', H-4', H-5' (Chain) | 1.85 - 1.40 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: This table is a representative example. Chemical shifts (δ) are hypothetical.)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 (Quinoline) | 152.5 |

| C-3 (Quinoline) | 135.0 |

| C-4 (Quinoline) | 133.8 |

| C-4a (Quinoline) | 128.0 |

| C-5 (Quinoline) | 129.1 |

| C-6 (Quinoline) | 127.5 |

| C-7 (Quinoline) | 129.0 |

| C-8 (Quinoline) | 127.8 |

| C-8a (Quinoline) | 147.2 |

| C-1' (Chain) | 32.5 |

| C-2' (Chain) | 29.0 |

| C-3' (Chain) | 26.8 |

| C-4' (Chain) | 26.5 |

| C-5' (Chain) | 32.0 |

| C-6' (Chain) | 45.1 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a series of 2D NMR experiments were conducted.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed the coupling network within the molecule. Strong cross-peaks were observed between adjacent protons in the quinoline ring, confirming their relative positions. Similarly, correlations between the methylene protons of the chlorohexyl chain established their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom. The HSQC spectrum allowed for the direct assignment of the ¹³C signals based on the previously assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was crucial for establishing the connection between the quinoline core and the chlorohexyl side chain. Key correlations were observed between the protons of the methylene group at position 1' of the chain and the quinoline carbons C-2, C-3, and C-4, definitively confirming the attachment of the chain at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided insights into the spatial proximity of protons. For this compound, NOESY is particularly useful for analyzing the conformational preferences of the flexible side chain.

The flexibility of the six-carbon chain allows it to adopt numerous conformations in solution. While free rotation around the C-C single bonds is expected, certain conformational preferences can be inferred from NMR data, particularly from NOESY correlations and the analysis of vicinal coupling constants. The presence of NOE cross-peaks between protons of the quinoline ring and specific protons on the chlorohexyl chain would suggest through-space interactions, indicating that the chain may fold back towards the aromatic system. However, in the absence of such specific correlations, it is likely that the chain exists as a mixture of extended and folded conformers, undergoing rapid interconversion at room temperature. A more detailed analysis, potentially involving variable temperature NMR studies, would be required to fully characterize the dynamic behavior of the chlorohexyl chain.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of the compound, and to gain further structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the ion, thereby confirming the molecular formula of the compound. For this compound, the experimentally measured exact mass of the protonated molecule ([M+H]⁺) would be compared to the theoretically calculated mass for the formula C₁₅H₁₈ClN. A close agreement between these values (typically within 5 ppm) provides unequivocal confirmation of the molecular formula.

Table 3: HRMS Data for this compound (Note: This table is a representative example as specific experimental data is unavailable.)

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 248.1201 | 248.1205 | 1.6 | C₁₅H₁₉ClN |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the loss of the chlorohexyl chain or parts of it. For instance, cleavage of the bond between the quinoline ring and the alkyl chain would result in a fragment ion corresponding to the quinoline moiety and a neutral radical corresponding to the chlorohexyl chain. Another prominent fragmentation could be the loss of a chlorine radical or hydrogen chloride from the molecular ion or a fragment ion. The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) in the molecular ion and any chlorine-containing fragments would further support the structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of this compound. While IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that modulate the molecule's polarizability. mdpi.com Together, they provide complementary information, offering a detailed "fingerprint" of the molecule. globalresearchonline.net

The vibrational spectrum of this compound is a composite of the modes originating from the quinoline ring and the 6-chlorohexyl side chain. The analysis of these spectra allows for the unambiguous identification of key functional groups and structural motifs.

Quinoline Ring Vibrations: The quinoline core gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scirp.org The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings produce a set of strong to medium intensity bands in the 1650-1400 cm⁻¹ range. researchgate.net In-plane and out-of-plane C-H bending vibrations provide further structural information in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. A band around 1580 cm⁻¹ is often characteristic of the quinoline ring system. researchgate.net

Chlorohexyl Chain Vibrations: The aliphatic 6-chlorohexyl substituent introduces distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups appear as strong bands in the 2950-2850 cm⁻¹ region. nih.gov Scissoring and rocking vibrations of the -CH₂- groups are expected between 1470-1450 cm⁻¹ and in the 1100-720 cm⁻¹ range, respectively. The C-Cl stretching vibration is a key marker for the terminal halide, typically appearing as a strong band in the 785-550 cm⁻¹ region. The exact position depends on the conformation of the alkyl chain.

The table below summarizes the expected characteristic vibrational modes for this compound based on the analysis of its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (asymmetric) | -CH₂- (Hexyl Chain) | ~2925 | IR, Raman (strong) |

| Aliphatic C-H Stretch (symmetric) | -CH₂- (Hexyl Chain) | ~2855 | IR, Raman (strong) |

| C=C and C=N Ring Stretch | Quinoline Ring | 1650 - 1400 | IR, Raman |

| -CH₂- Scissoring (Bending) | -CH₂- (Hexyl Chain) | 1470 - 1450 | IR |

| Aromatic C-H In-Plane Bend | Quinoline Ring | 1300 - 1000 | IR, Raman |

| C-N Stretch | Quinoline Ring | 1275 - 1250 | IR, Raman |

| C-Cl Stretch | Chlorohexyl Chain | 785 - 550 | IR (strong) |

| Aromatic C-H Out-of-Plane Bend | Quinoline Ring | 900 - 650 | IR (strong) |

This table is generated based on established group frequencies for quinoline derivatives and alkyl halides. globalresearchonline.netresearchgate.netnih.govnih.gov

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical data obtained from quantum chemical calculations. researchgate.netnih.gov Density Functional Theory (DFT) methods, particularly using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6–311++G(d,p)), have proven effective in predicting the vibrational frequencies and intensities of quinoline derivatives. scirp.orgnih.govtandfonline.com

For this compound, a computational approach would involve:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of the harmonic vibrational frequencies at the optimized geometry.

Visualization of the normal modes to understand the atomic motions associated with each frequency.

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and the limitations of the theoretical model, improving the agreement with experimental data. nih.goviarjset.com This correlation allows for a confident assignment of complex spectral regions where bands may overlap, confirming the contributions from both the quinoline heterocycle and the chlorohexyl side chain. Such computational studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have demonstrated excellent concordance between theoretical and experimental spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from lower-energy occupied orbitals (like HOMO) to higher-energy unoccupied orbitals (like LUMO).

The quinoline moiety is the primary chromophore in this compound. Its UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions. scielo.brresearchgate.net

Absorption: Typically, quinoline and its derivatives exhibit two main absorption bands in polar solvents. scielo.br A strong absorption band, often observed below 300 nm, is attributed to a π → π* transition within the aromatic system. A second, lower-energy band, appearing at longer wavelengths (e.g., ~350 nm), is often associated with the n → π* transition involving the non-bonding electrons of the nitrogen atom. scielo.br The exact position and molar absorptivity (ε) of these bands are sensitive to substituents and the solvent environment. researchgate.netnih.gov

Emission: Many quinoline derivatives are fluorescent, emitting light upon relaxation from an excited electronic state back to the ground state. nih.govnih.gov The fluorescence emission spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield and lifetime of fluorescence are key photophysical parameters that depend heavily on the molecular structure and environment.

The table below outlines the general photophysical properties expected for a substituted quinoline chromophore.

| Property | Description | Typical Range for Quinolines |

| Absorption Maxima (λabs) | Wavelengths of maximum light absorption, corresponding to electronic transitions (π → π, n → π). | 280 - 360 nm |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | > 10³ L mol⁻¹ cm⁻¹ |

| Emission Maxima (λem) | Wavelength of maximum fluorescence intensity. | 380 - 500 nm |

| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima. | 50 - 150 nm |

| Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of emission efficiency. | 0.1 - 0.8 |

This table is generated based on photophysical data reported for various substituted quinolines. scielo.brnih.gov

Substituents on the quinoline ring can significantly modulate its electronic and photophysical properties. acs.orgnih.govnih.gov The 6-chlorohexyl group attached at the 3-position is expected to have a specific influence.

The hexyl chain is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. libretexts.org Electron-donating groups tend to raise the energy of the π orbitals, including the HOMO. This often results in a decrease in the HOMO-LUMO energy gap, leading to a small bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoline parent molecule. acs.org The influence of simple alkyl groups on the electronic structure is typically small. acs.org The terminal chlorine atom is electron-withdrawing, but its effect on the quinoline π-system is attenuated by the long, insulating hexyl chain. Therefore, its direct electronic influence on the chromophore is expected to be minimal. The primary effect of the chlorohexyl substituent is likely steric and related to its conformational flexibility, which could influence solvent interactions and non-radiative decay pathways, thereby affecting the fluorescence quantum yield.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.gov

As of this writing, a single-crystal X-ray structure of this compound has not been reported in the surveyed literature. However, if suitable single crystals were obtained, an X-ray diffraction analysis would be expected to reveal:

Confirmation of Structure: Unambiguous confirmation of the covalent structure, including the substitution pattern on the quinoline ring.

Molecular Geometry: Precise measurements of all bond lengths and angles. For instance, the planarity of the quinoline ring system could be assessed.

Conformation: The specific conformation of the flexible 6-chlorohexyl side chain in the crystalline state.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as π-π stacking of the quinoline rings or hydrogen bonds, which dictate the supramolecular architecture. mdpi.com

Crystallographic studies on other substituted quinolines have provided such detailed structural insights, serving as a benchmark for what could be learned from an analysis of this compound. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for elucidating the absolute structure of a crystalline solid. The technique involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, the precise coordinates of each atom in the molecule can be determined, revealing its three-dimensional structure.

For a molecule like this compound, obtaining suitable single crystals would be the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. Once a crystal of sufficient quality and size is obtained, it is mounted on a diffractometer for analysis.

While specific crystallographic data for this compound is not available, the analysis of related quinoline derivatives allows for the prediction of its likely crystallographic parameters. For instance, studies on other substituted quinolines have shown them to crystallize in common crystal systems such as monoclinic or orthorhombic. nih.gov A hypothetical data table for this compound, based on typical values for similar organic molecules, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₁₅H₁₈ClN |

| Formula Weight | 247.76 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1365 |

| Z | 4 |

Note: This data is illustrative and not based on experimental results for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The manner in which molecules are arranged in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For quinoline derivatives, a combination of hydrogen bonds, π-π stacking, and van der Waals forces are typically observed. researchgate.netnih.govresearchgate.net

In the case of this compound, the flexible hexyl chain would likely adopt a conformation that maximizes favorable intermolecular contacts. The quinoline ring system, being an aromatic heterocycle, is capable of participating in several types of interactions:

C–H···N Hydrogen Bonds: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules.

C–H···π Interactions: The electron-rich π-system of the quinoline ring can interact with hydrogen atoms from adjacent molecules.

π-π Stacking: The planar quinoline rings of adjacent molecules can stack on top of each other, either in a parallel or offset fashion. These interactions are driven by favorable electrostatic and van der Waals forces between the aromatic rings.

Table 2: Common Intermolecular Interactions in Quinoline Derivatives

| Interaction Type | Description |

|---|---|

| C–H···N Hydrogen Bond | Interaction between a hydrogen atom bonded to a carbon and the nitrogen atom of the quinoline ring. |

| C–H···π Interaction | Interaction between a C-H bond and the π-electron cloud of the quinoline ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. |

The study of intermolecular interactions in the solid state is a fundamental aspect of crystal engineering, which aims to design and synthesize new crystalline materials with desired physical and chemical properties. cetjournal.it

Mechanistic Investigations of Reactions Involving 3 6 Chlorohexyl Quinoline

Elucidation of Reaction Pathways and Transition States in Quinoline (B57606) Ring Formation and Functionalization

The formation of the quinoline ring system, the core of 3-(6-chlorohexyl)quinoline, can be achieved through various synthetic methodologies, each with its own mechanistic pathway. Classic methods like the Skraup, Doebner-von Miller, and Friedlander syntheses have been extensively studied to understand their intricate reaction steps. nih.gov

The Skraup synthesis , a cornerstone in quinoline preparation, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. uop.edu.pk The mechanism is believed to commence with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pkiipseries.org This is followed by a conjugate addition of the aniline to acrolein. nih.gov The subsequent steps involve a cyclization through electrophilic attack on the aromatic ring, followed by dehydration and oxidation to yield the quinoline nucleus. nih.goviipseries.org

A related method, the Doebner-von Miller reaction , utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.org Mechanistic studies using carbon isotope labeling have suggested a fragmentation-recombination pathway. nih.gov In this proposed mechanism, the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. This intermediate then fragments into an imine and the corresponding saturated ketone. These fragments subsequently recombine to form the final quinoline product. nih.gov

The Friedlander synthesis , another important route, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com This reaction is generally catalyzed by a base and proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

Once the quinoline ring is formed, functionalization at the 3-position, as seen in this compound, can be achieved through various modern synthetic strategies. These often involve transition metal-catalyzed C-H activation and cross-coupling reactions. researchgate.net For instance, rhodium(III)-catalyzed C-H activation of isoquinolin-1(2H)-ones has been used to introduce substituents at the 3-position. researchgate.net Mechanistic studies of such reactions reveal complex catalytic cycles involving selective elimination and substitution processes. researchgate.net Another approach involves the hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes, which provides a metal-free route to C-3 functionalized quinolines. organic-chemistry.orgnih.gov

Role of the 6-Chlorohexyl Substituent in Directing Reactivity and Regioselectivity within the Quinoline System

The 6-chlorohexyl group at the 3-position of the quinoline ring primarily acts as an alkyl substituent. Alkyl groups are generally considered to be electron-donating through an inductive effect. This electron-donating nature can influence the reactivity and regioselectivity of subsequent reactions on the quinoline ring. biosynce.com

The quinoline system itself is a tale of two rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack and directs incoming electrophiles to the benzene ring. pharmaguideline.com The presence of the electron-donating 6-chlorohexyl group at the 3-position will further influence the electron density distribution.

In electrophilic aromatic substitution (EAS) reactions, the alkyl group at C-3 will tend to activate the quinoline ring, albeit modestly, towards electrophilic attack. However, the inherent directing effect of the quinoline nucleus is dominant. Electrophilic substitution on quinoline typically occurs at the C-5 and C-8 positions of the benzene ring. uop.edu.pkpharmaguideline.com The 6-chlorohexyl group at C-3 is unlikely to alter this preference significantly, though it might influence the ratio of the 5- and 8-substituted products due to subtle electronic and steric effects.

For nucleophilic aromatic substitution (NAS) , the pyridine ring is the more reactive of the two. Nucleophilic attack generally occurs at the C-2 and C-4 positions. researchgate.netiust.ac.ir The electron-donating 6-chlorohexyl group at C-3 would slightly decrease the electrophilicity of the pyridine ring, potentially making it less reactive towards nucleophiles compared to an unsubstituted quinoline. However, this effect is generally minor, and the primary factor for a successful NAS reaction is the presence of a good leaving group at the 2- or 4-position.

Reactivity of the Halogen Atom within the Chlorohexyl Chain

The chlorine atom at the terminus of the hexyl chain is a key reactive site, susceptible to both nucleophilic substitution and elimination reactions.

The 6-chlorohexyl chain is a primary alkyl halide. Primary alkyl halides typically favor the SN2 (bimolecular nucleophilic substitution) mechanism. quora.com This is because the carbon atom bearing the chlorine is relatively unhindered, allowing for backside attack by a nucleophile. chemicalnote.com The SN2 reaction is a one-step process where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group (chloride). chemicalnote.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com

The SN1 (unimolecular nucleophilic substitution) mechanism is generally disfavored for primary alkyl halides because it proceeds through a highly unstable primary carbocation intermediate. libretexts.orgmasterorganicchemistry.com For an SN1 reaction to occur, the leaving group first departs to form a carbocation, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is more common for tertiary alkyl halides, which can form relatively stable tertiary carbocations. quora.commasterorganicchemistry.com

Therefore, when this compound is treated with a good nucleophile, an SN2 reaction at the terminal carbon of the hexyl chain is the most probable outcome.

| Reaction Type | Preferred Substrate | Mechanism | Rate Law | Stereochemistry |

| SN1 | Tertiary > Secondary >> Primary | Two-step (carbocation intermediate) | Rate = k[Alkyl Halide] | Racemization |

| SN2 | Primary > Secondary >> Tertiary | One-step (concerted) | Rate = k[Alkyl Halide][Nucleophile] | Inversion of configuration |

Elimination reactions can also occur at the 6-chlorohexyl side chain, leading to the formation of an alkene. Similar to substitution reactions, there are two primary mechanisms: E1 and E2.

The E2 (bimolecular elimination) reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. pharmaguideline.com E2 reactions are favored by strong, bulky bases. chemistry.coachchemistrysteps.com

The E1 (unimolecular elimination) reaction is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in an SN1 reaction. pharmaguideline.com In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. pharmaguideline.com Like SN1 reactions, E1 reactions are disfavored for primary alkyl halides due to the instability of the primary carbocation. libretexts.orglibretexts.org

For the 6-chlorohexyl chain of this compound, an E2 reaction is more likely to occur, especially in the presence of a strong, non-nucleophilic base. The SN2 reaction is often a competing pathway. chemistrysteps.com

| Factor | E1 Reaction | E2 Reaction |

| Alkyl Halide Structure | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary |

| Base | Weak base required | Strong base required |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring of the Derivative

As previously mentioned, the quinoline ring system has distinct regions of reactivity.

Electrophilic Aromatic Substitution (EAS) on the quinoline ring is generally directed to the benzene portion of the molecule, specifically at positions C-5 and C-8. uop.edu.pkpharmaguideline.com This is because the pyridine ring is deactivated by the electron-withdrawing effect of the nitrogen atom. The 6-chlorohexyl group at C-3, being a weak electron-donating group, will have a minor influence on this inherent regioselectivity. Reactions such as nitration and sulfonation, which require vigorous conditions, will predominantly yield a mixture of 5- and 8-substituted products. uop.edu.pk

Nucleophilic Aromatic Substitution (NAS) on the quinoline ring is favored on the electron-deficient pyridine ring, primarily at the C-2 and C-4 positions. researchgate.netiust.ac.ir These reactions typically require the presence of a good leaving group (like a halogen) at the position of attack and are facilitated by strong nucleophiles. The this compound itself is not primed for NAS on the quinoline ring unless it is first modified to include a leaving group at C-2 or C-4. The presence of a nitro group on the ring can also activate it towards nucleophilic attack. nih.gov For instance, the Chichibabin reaction, which involves the amination of the quinoline ring with sodium amide, typically yields the 2-aminoquinoline. uop.edu.pk

Oxidative and Reductive Transformations of this compound

The quinoline ring system can undergo both oxidative and reductive transformations, although it is relatively resistant to oxidation. pharmaguideline.com

Oxidation of the quinoline ring generally requires harsh conditions. When treated with strong oxidizing agents like potassium permanganate, the benzene ring is typically cleaved, leaving the pyridine ring intact to form quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.net The alkyl side chain, in this case, the 6-chlorohexyl group, could also be susceptible to oxidation under certain conditions, potentially leading to carboxylic acid derivatives, although the quinoline ring's own oxidation is a competing and often favored pathway.

Reduction of the quinoline ring is more readily achieved. Catalytic hydrogenation can reduce the pyridine ring selectively to give 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.com This selective reduction of the heterocyclic ring can also be achieved with other reducing agents like zinc borohydride (B1222165) or a combination of hydrosilanes and ethanol (B145695) catalyzed by gold nanoparticles. tandfonline.comresearchgate.net More forceful reduction conditions can lead to the saturation of both rings, yielding decahydroquinoline. uop.edu.pk The chloroalkyl side chain is generally stable under these reductive conditions, although very strong reducing agents or specific catalytic systems could potentially lead to dehalogenation.

Computational Chemistry and Theoretical Studies

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

QSRR and QSPR studies aim to establish mathematical relationships between the structural or physicochemical properties of a molecule and its reactivity or other properties. These models are valuable for predicting the behavior of new or untested compounds.

In a QSRR/QSPR study of 3-(6-chlorohexyl)quinoline, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO-LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

These calculated descriptors can then be correlated with experimentally determined data. For example, the calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) might be correlated with the molecule's susceptibility to nucleophilic attack. Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to aid in spectral assignment and understand how structural features influence vibrational modes.

A hypothetical QSPR model for predicting a specific spectroscopic feature, such as a characteristic vibrational frequency, might take the form of a linear equation:

Frequency (cm⁻¹) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

where the coefficients (c₀, c₁, c₂) are determined by fitting the equation to a set of known data.

The reactivity of both the quinoline (B57606) ring and the chlorohexyl chain is influenced by the interplay of electronic and steric effects of its constituent parts. The quinoline ring, being an aromatic heterocycle, has a distinct pattern of electron density that dictates its reactivity towards electrophilic or nucleophilic reagents. The alkyl chain, in turn, can influence the electronic properties of the ring through inductive effects.

The chlorine atom at the end of the alkyl chain is an electron-withdrawing group. This inductive effect can pull electron density away from the quinoline ring, potentially deactivating it towards electrophilic substitution. The magnitude of this effect would depend on the distance and the conformation of the alkyl chain.

Conversely, the reactivity of the terminal chlorine atom in, for example, a nucleophilic substitution reaction, can be influenced by the quinoline ring. The ring can exert long-range electronic effects and its steric bulk can hinder the approach of a nucleophile, depending on the chain's conformation.

Computational studies can quantify these substituent effects by calculating how various molecular properties, such as atomic charges and reaction barriers, change with modifications to the structure. For instance, comparing the calculated activation energy for a reaction at the quinoline ring in 3-hexylquinoline versus this compound would provide a quantitative measure of the chloro-substituent's effect on the ring's reactivity.

Interactive Data Table: Hypothetical Substituent Effects on Quinoline Ring Reactivity

Note: This table presents a conceptual illustration of how different substituents on an alkyl chain might influence a property of the quinoline ring. The values are for demonstrative purposes only.

| Substituent on Hexyl Chain at Position 6 | Calculated Charge on Quinoline N Atom | Predicted Relative Reactivity (Electrophilic Attack) |

| -H | -0.350 | 1.00 |

| -F | -0.345 | 0.95 |

| -Cl | -0.347 | 0.97 |

| -Br | -0.348 | 0.98 |

| -I | -0.349 | 0.99 |

Research Applications and Future Directions in Organic Synthesis and Materials Science

3-(6-Chlorohexyl)quinoline as a Versatile Building Block in Organic Synthesis

The structure of this compound makes it a valuable and versatile intermediate in synthetic organic chemistry. researchgate.netasianpubs.org Its utility stems from the presence of two distinct reactive zones: the quinoline (B57606) ring system and the terminal chloroalkyl chain. This duality allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures.

The this compound molecule is primed for a variety of chemical transformations. The terminal chlorine atom on the hexyl chain serves as a classic electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby modifying the molecule's physical and chemical properties.

Simultaneously, the quinoline core itself is a target for functionalization. Modern synthetic methods, especially those involving transition metal-catalyzed C-H activation, have become powerful tools for modifying heterocyclic systems. mdpi.comresearchgate.netrsc.org Research has demonstrated the potential for regioselective functionalization at various positions on the quinoline ring, which could be applied to modify the electronic properties of the core. mdpi.comnih.gov The interplay between the alkyl chain and the heterocyclic system can influence the reactivity and selectivity of these transformations.

Below is a table illustrating potential functionalizations of this compound.

| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Alkyl Chain Terminus | Nucleophilic Substitution | Azides (e.g., NaN₃) | Azide |

| Amines (e.g., R₂NH) | Tertiary Amine | ||

| Thiols (e.g., RSH) | Thioether | ||

| Cyanides (e.g., KCN) | Nitrile | ||

| Alcohols/Phenols (e.g., ROH/ArOH) | Ether | ||

| Quinoline Core (C3 Position) | C-H Activation/Arylation | Aryl Halides, Boronic Acids | Aryl Group |

| Alkenylation | Alkenyl Group | ||

| Alkylation | Additional Alkyl Group |

Quinoline and its derivatives are recognized for their significant luminescent properties and have applications as fluorophores, molecular probes, and components in organic light-emitting diodes (OLEDs). nih.govrsc.org The quinoline scaffold can act as the core structure of fluorescent dyes. nih.govresearchgate.net The extended π-system of the quinoline ring, combined with the potential for "push-pull" electronic effects through substitution, is key to these photophysical properties.

This compound can serve as a foundational scaffold for such materials. The quinoline core provides the essential chromophore, while the chlorohexyl chain offers a convenient handle for attaching the molecule to other systems, such as polymers or surfaces, or for introducing modulating functional groups. By strategically modifying the quinoline ring (e.g., by adding electron-donating or electron-withdrawing groups) and functionalizing the alkyl chain, researchers can fine-tune the resulting material's absorption and emission spectra, quantum yield, and environmental sensitivity. rsc.orgnih.gov For example, derivatives could be designed for applications in live-cell imaging, chemical sensing, or as components in optoelectronic devices. nih.govnih.gov

Exploration of Novel Reaction Pathways for Quinolines with Extended Alkyl Halide Chains

The presence of both a heteroaromatic ring and an alkyl halide in one molecule opens avenues for exploring novel intramolecular reactions. Depending on the reaction conditions, the hexyl chain could be induced to cyclize back onto the quinoline ring, potentially forming new fused-ring systems. Such transformations could be mediated by transition metals or photochemistry, leading to unique and complex heterocyclic structures that would be difficult to synthesize through other means. Furthermore, the development of cascade reactions, where initial functionalization of the alkyl chain triggers subsequent reactions on the quinoline core, represents a frontier in synthetic efficiency. rsc.org

Development of Sustainable Synthetic Methodologies for Halogenated Heterocycles

The synthesis of halogenated heterocycles like this compound is an area where green chemistry principles can be applied. exlibrisgroup.comgoogle.com Traditional halogenation methods often involve harsh reagents and produce significant waste. Future research will likely focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, catalyst recycling, and processes that minimize byproducts. nih.govmdpi.com For instance, continuous flow reactions are being explored for the synthesis of quinoline compounds, offering better control and safety compared to batch processes. rsc.org The development of catalytic methods that utilize less toxic halogen sources and operate under milder conditions is a key goal in the sustainable production of these important building blocks. nih.gov

Theoretical Prediction and Rational Design of Quinoline Derivatives with Tailored Reactivity Profiles

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. manchester.ac.ukbenthamscience.comresearchgate.net Methods like Density Functional Theory (DFT) can be used to predict the reactivity of molecules like this compound. rsc.orgresearchgate.net By calculating properties such as electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, researchers can anticipate how the molecule will behave in different chemical environments.

This predictive power enables the rational design of new quinoline derivatives with specific, tailored properties. nih.govmanchester.ac.ukmdpi.com For example, computational models can help identify the most likely sites for C-H activation on the quinoline ring or predict how different substituents on the alkyl chain will affect the molecule's photophysical properties. benthamscience.com This in-silico approach can significantly reduce the amount of trial-and-error laboratory work, accelerating the discovery of new functional molecules and materials. mdpi.com

Integration of Automated Synthesis and High-Throughput Screening for Quinoline Library Generation

The versatile structure of this compound makes it an ideal starting point for creating a chemical library of diverse quinoline derivatives. The terminal chloride allows for parallel synthesis, where a large number of different nucleophiles can be reacted simultaneously to generate a wide array of new compounds.

Integrating this synthetic approach with automated platforms and high-throughput screening (HTS) can dramatically accelerate the discovery process. researchgate.netfrontiersin.orgnih.gov An automated system could perform the reactions, purify the products, and then screen the resulting library for desired properties, such as biological activity or specific material characteristics. researchgate.net This combination of automated synthesis and HTS is particularly powerful for identifying lead compounds in drug discovery or for optimizing materials for specific applications. frontiersin.orgnih.gov

The table below outlines a conceptual workflow for such an integrated system.

| Step | Process | Technology/Method | Objective |

| 1. Library Design | In-Silico Selection | Computational Modeling | Select diverse and promising nucleophiles for reaction. |

| 2. Synthesis | Parallel Synthesis | Automated Liquid Handling Robots | React this compound with the selected nucleophiles in a multi-well plate format. |

| 3. Purification | Automated Purification | Mass-Directed Preparative HPLC | Isolate and purify each new derivative in the library. |

| 4. Screening | High-Throughput Screening (HTS) | Robotic Plate Readers, Mass Spectrometry | Rapidly assess the entire library for a specific property (e.g., fluorescence, enzyme inhibition). nih.gov |

| 5. Data Analysis | Hit Identification | Cheminformatics Software | Analyze screening data to identify the most promising compounds ("hits") for further study. |

常见问题

Q. What are the common synthetic routes for preparing 3-(6-Chlorohexyl)quinoline, and how can reaction conditions be optimized for yield improvement?

The synthesis of this compound can be approached via established quinoline derivatization methods. For example, Friedländer or Skraup reactions are foundational for constructing the quinoline core . Chlorohexyl side-chain introduction may involve nucleophilic substitution or alkylation steps under controlled conditions. Optimization strategies include:

- Temperature control : Lower temperatures (e.g., 0–5°C) during alkylation reduce side reactions.

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- X-ray crystallography : Resolve molecular conformation and bond angles (e.g., dihedral angles between quinoline and substituents) .

- NMR spectroscopy : ¹H and ¹³C NMR identify chemical shifts for the chlorohexyl chain (δ ~1.5–3.5 ppm for CH₂ groups) and quinoline protons (δ ~7–9 ppm) .

- IR spectroscopy : Confirm C-Cl stretching (~550–750 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies can be employed to achieve enantioselective synthesis of this compound derivatives, and what chiral catalysts are effective?

Enantioselective synthesis requires asymmetric induction at the quinoline core. A dual catalytic system combining chiral lithium phosphate with Ir-photoredox catalysts enables Minisci-type C–H functionalization, achieving axial chirality with >90% enantiomeric excess . Key steps:

- Substrate design : Use electron-deficient quinoline derivatives to enhance regioselectivity.

- Light irradiation : Blue LED light activates the photocatalyst for radical generation.

- Chiral environment control : Lithium phosphate stabilizes transition states via hydrogen bonding .

Q. How do structural modifications at the chlorohexyl chain influence the biological activity of this compound, and what computational models predict these effects?

- Chain length variation : Shortening the hexyl chain reduces lipophilicity, impacting membrane permeability.

- Substituent effects : Introducing electron-withdrawing groups (e.g., CF₃) enhances binding to hydrophobic enzyme pockets.

- Computational tools :

Q. How can researchers resolve contradictions in crystallographic data and spectroscopic results when analyzing this compound derivatives?

- Multi-technique validation : Compare X-ray data (bond lengths, angles) with DFT-optimized structures to identify discrepancies .

- Dynamic effects : Variable-temperature NMR detects conformational flexibility (e.g., chair-boat transitions in the hexyl chain) that may explain crystallographic rigidness .

- Hydrogen-bond analysis : C–H···π interactions in crystal packing (e.g., chain formation along the b-axis) can alter spectroscopic properties in solution .

Methodological Guidance for Data Interpretation

- Crystallographic data : Use Mercury software to visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and calculate torsion angles .

- Stereochemical assignments : Apply the Cremer-Pople parameterization to quantify ring puckering in dihydroquinoline derivatives .

- Statistical validation : Employ R-factors (<0.05) and residual density maps to assess crystallographic model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。